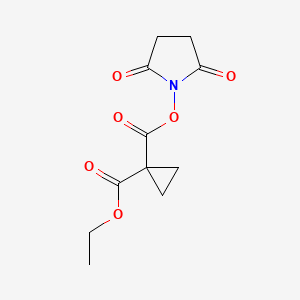
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring and a pyrrolidinone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate typically involves the reaction of 1-ethyl cyclopropane-1,1-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the pyrrolidinone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields 1-ethyl cyclopropane-1,1-dicarboxylic acid and 2,5-dioxopyrrolidin-1-yl .
Aplicaciones Científicas De Investigación
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate involves its ability to act as a reactive intermediate. It can form covalent bonds with nucleophilic sites on proteins or other molecules, thereby modifying their function. This reactivity is primarily due to the presence of the pyrrolidinone moiety, which can undergo nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Dioxopyrrolidin-1-yl) 1-Methyl cyclopropane-1,1-dicarboxylate
- 2-(2,5-Dioxopyrrolidin-1-yl)propanamides
Uniqueness
1-(2,5-Dioxopyrrolidin-1-yl) 1-ethyl cyclopropane-1,1-dicarboxylate is unique due to its specific structure, which includes both a cyclopropane ring and a pyrrolidinone moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
IUPAC Name |
1-O'-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-17-9(15)11(5-6-11)10(16)18-12-7(13)3-4-8(12)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOMHCRCJMLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














